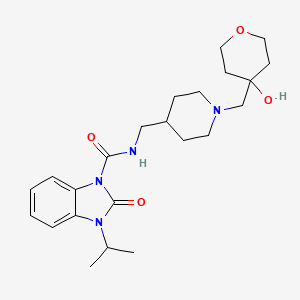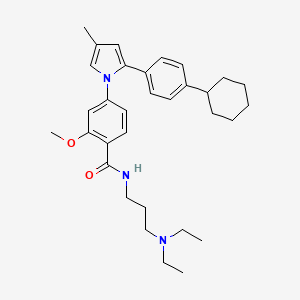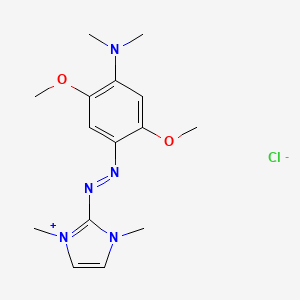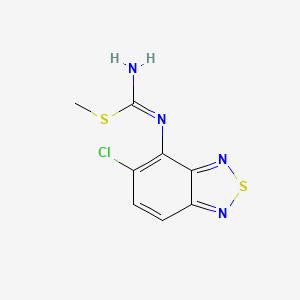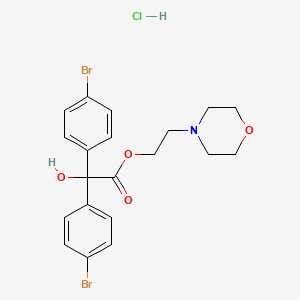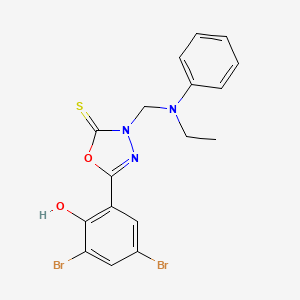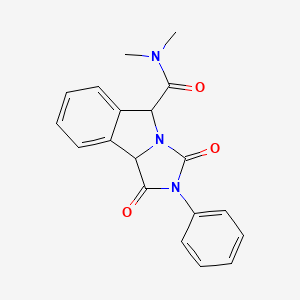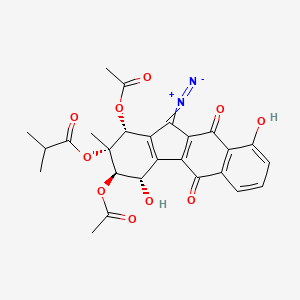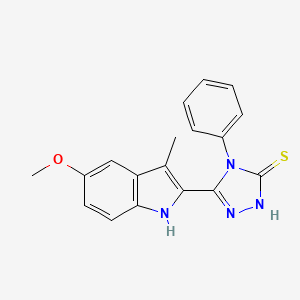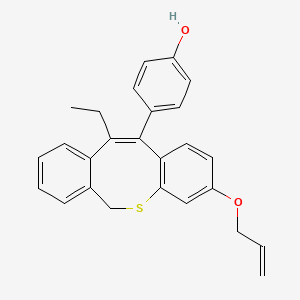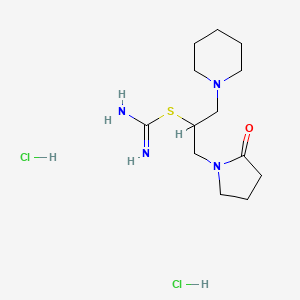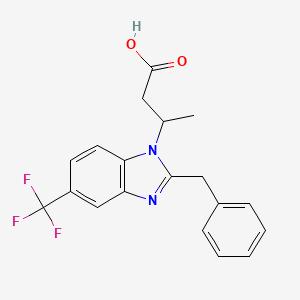
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid: is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid typically involves multi-step organic reactions. A common route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propanoic acid side chain: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenylmethyl group.
Reduction: Reduction reactions could target the benzimidazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of benzimidazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole
- beta-Methyl-2-(phenylmethyl)-1H-benzimidazole-1-propanoic acid
Uniqueness
The presence of the trifluoromethyl group and the specific substitution pattern on the benzimidazole ring can confer unique chemical and biological properties to beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
141245-96-7 |
|---|---|
Molekularformel |
C19H17F3N2O2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
3-[2-benzyl-5-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(9-18(25)26)24-16-8-7-14(19(20,21)22)11-15(16)23-17(24)10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,25,26) |
InChI-Schlüssel |
JXXFWRQATUUBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


